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Initial investigations into the experimental reproducibility of the compound ZINC000003015356
have revealed a significant finding: as of late 2025, publicly available research on this molecule

is exclusively computational. To date, no wet-laboratory experimental data validating the

predicted activity of ZINC000003015356 has been published. Therefore, a direct comparison

guide based on empirical evidence of its performance against alternative compounds cannot

be constructed.

The primary source of information on ZINC000003015356 is a 2024 study by Zare et al., which

identified it as a potential inhibitor of Dipeptidyl Peptidase-4 (DPP4), an enzyme implicated in

glucose homeostasis.[1][2][3][4] This research employed a series of in silico methods to predict

the compound's efficacy and safety profile. While these computational analyses provide a

strong theoretical foundation for the potential of ZINC000003015356 as a therapeutic agent,

they await experimental verification.

Computational Analysis of ZINC000003015356
The study by Zare et al. utilized a comprehensive computational workflow to identify and

characterize ZINC000003015356. The key findings from this in silico investigation are

summarized below.
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Target Enzyme Predicted Activity Key Interactions Reference

Dipeptidyl Peptidase-4

(DPP4)
Inhibitor

Hydrogen bonding

with His740, Arg125,

and Trp547; π–π

stacking with Tyr662,

Tyr666, Tyr547, and

Trp629 residues.

[1]

In Silico Pharmacokinetic and Toxicity (ADMET) Profile
Property Prediction Significance Reference

Lipinski's Rule of Five Compliant
Suggests good oral

bioavailability.
[1][5]

Ames Test Mutagenic
Indicates a potential

for carcinogenicity.
[1]

Carcinogenicity

(Mouse)
Not Carcinogenic

Contradicts the Ames

test, highlighting the

need for experimental

validation.

[1]

hERG K+ Channel

Blockade
Medium Risk

Potential for cardiac

side effects.
[1]

Computational Methodology
The identification and characterization of ZINC000003015356 as a potential DPP4 inhibitor

involved a multi-step computational pipeline, as detailed in the study by Zare et al.[1]

Structure-Based Virtual Screening: A library of compounds was screened against the DPP4

enzyme's binding site to identify potential inhibitors based on their structural and chemical

similarity to known FDA-approved DPP4 inhibitors.[1]

Molecular Docking: The top-scoring compounds from the virtual screening were then

subjected to molecular docking simulations to predict their binding affinity and interaction
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modes with the DPP4 active site. ZINC000003015356 emerged as the compound with the

highest docking score.[1]

Molecular Dynamics (MD) Simulation: A 200-nanosecond MD simulation was performed to

analyze the stability of the ZINC000003015356-DPP4 complex. The analysis of Root Mean

Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg),

and hydrogen bonding patterns indicated a stable interaction.[1]

MM/PBSA Binding Free Energy Calculations: The Molecular Mechanics/Poisson-Boltzmann

Surface Area (MM/PBSA) method was used to calculate the binding free energy of the

ZINC000003015356-DPP4 complex, which was found to be more favorable than that of the

co-crystal ligand.[1]

ADMET Profile Prediction: The Absorption, Distribution, Metabolism, Excretion, and Toxicity

(ADMET) properties of ZINC000003015356 were computationally predicted to assess its

drug-likeness and potential for toxicity.[1]

Density Functional Theory (DFT) Analysis: DFT calculations were employed to analyze the

electronic properties of ZINC000003015356, providing insights into its reactivity and stability.

[1]

Visualizing the Computational Workflow
The logical flow of the computational methodology used to identify and characterize

ZINC000003015356 is depicted in the following diagram.
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ZINC000003015356 as a Potential DPP4 Inhibitor
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Computational workflow for identifying ZINC000003015356.
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Conclusion and Future Directions
The computational evidence suggests that ZINC000003015356 is a promising candidate for

DPP4 inhibition. However, the lack of experimental data makes it impossible to assess the

reproducibility of these findings or to compare its performance with other DPP4 inhibitors in a

real-world setting.

For researchers, scientists, and drug development professionals, the next logical and critical

step is the experimental validation of these in silico predictions. This would involve:

In vitro enzyme assays: To confirm the inhibitory activity of ZINC000003015356 against

DPP4 and to determine its IC50 value.

Cell-based assays: To assess the compound's efficacy in a cellular context.

In vivo animal studies: To evaluate the pharmacokinetic and pharmacodynamic properties of

ZINC000003015356, as well as its safety and efficacy in a living organism.

Until such experimental data becomes available, any discussion of the reproducibility and

comparative performance of ZINC000003015356 remains speculative. The current body of

evidence serves as a compelling starting point for further empirical investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Reproducibility of Experimental Results for
ZINC000003015356: A Computational Perspective]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2820085#reproducibility-of-
experimental-results-for-zinc000003015356]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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